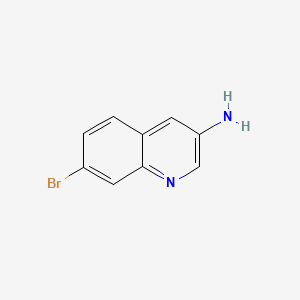
7-溴喹啉-3-胺
描述
7-Bromoquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, a structure characterized by a benzene ring fused with a pyridine ring.
科学研究应用
7-Bromoquinolin-3-amine has a wide range of applications in scientific research:
作用机制
Target of Action
Quinoline and its analogues, which include 7-bromoquinolin-3-amine, are known to play a major role in medicinal chemistry . They are vital scaffolds for leads in drug discovery .
Mode of Action
The synthesis of quinoline involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .
Biochemical Pathways
Quinoline and its analogues have been reported to have various biological and pharmaceutical activities .
Pharmacokinetics
The synthesis of quinoline involves reactions that could potentially influence its pharmacokinetic properties .
Result of Action
Quinoline and its analogues are known to have various biological and pharmaceutical activities .
Action Environment
The synthesis of quinoline involves reactions that could potentially be influenced by environmental conditions .
生化分析
Biochemical Properties
7-Bromoquinolin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 7-Bromoquinolin-3-amine can bind to DNA and RNA, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of 7-Bromoquinolin-3-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is critical for cell growth, differentiation, and apoptosis. By modulating this pathway, 7-Bromoquinolin-3-amine can affect cell proliferation and survival. Furthermore, it can alter gene expression by binding to transcription factors or directly interacting with DNA . These interactions can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and energy production .
Molecular Mechanism
At the molecular level, 7-Bromoquinolin-3-amine exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes, such as tyrosine kinases, which play a role in cell signaling and growth . By inhibiting these enzymes, 7-Bromoquinolin-3-amine can disrupt normal cellular functions and lead to cell death. Additionally, it can bind to DNA and RNA, interfering with the transcription and translation processes . This binding can result in changes in gene expression and protein synthesis, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromoquinolin-3-amine can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products can accumulate and potentially alter the compound’s biological activity. Long-term studies have shown that prolonged exposure to 7-Bromoquinolin-3-amine can lead to changes in cellular function, including reduced cell viability and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Bromoquinolin-3-amine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can be toxic, leading to adverse effects such as liver damage or neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
7-Bromoquinolin-3-amine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes into various metabolites, some of which may retain biological activity . The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle . These changes can lead to shifts in metabolite levels and energy production within cells.
Transport and Distribution
Within cells and tissues, 7-Bromoquinolin-3-amine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation . The compound can also be distributed to different tissues, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 7-Bromoquinolin-3-amine is critical for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and RNA . It can also be found in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and localization of 7-Bromoquinolin-3-amine to specific cellular compartments .
准备方法
The synthesis of 7-Bromoquinolin-3-amine can be achieved through several methods. One common approach involves the bromination of quinolin-3-amine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate, which is then reduced to form the desired product .
Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis, are increasingly being explored to achieve these goals .
化学反应分析
7-Bromoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert 7-Bromoquinolin-3-amine to its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 7-azidoquinolin-3-amine, while reduction with lithium aluminum hydride produces 7-aminoquinolin-3-amine .
相似化合物的比较
7-Bromoquinolin-3-amine can be compared with other quinoline derivatives, such as:
Quinolin-3-amine: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloroquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and binding properties.
8-Hydroxyquinoline: Contains a hydroxyl group, giving it different chemical and biological properties.
The uniqueness of 7-Bromoquinolin-3-amine lies in its bromine atom, which enhances its reactivity and makes it a valuable intermediate in various synthetic and medicinal applications .
属性
IUPAC Name |
7-bromoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHYPYCCQBLGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680491 | |
| Record name | 7-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266322-58-0 | |
| Record name | 7-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)
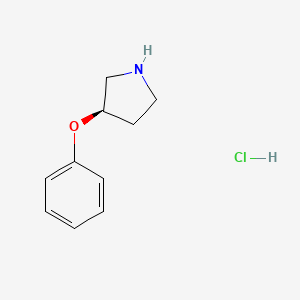
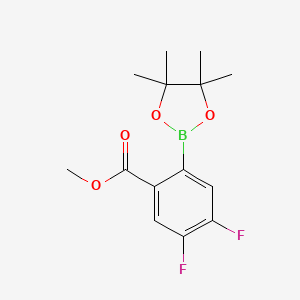
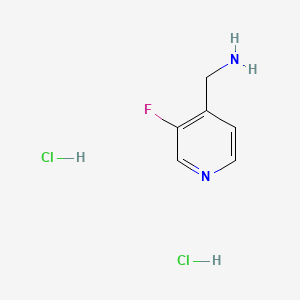
![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)
![7-dichloro-1H-benzo[d]iMidazol-6-aMine](/img/structure/B594626.png)
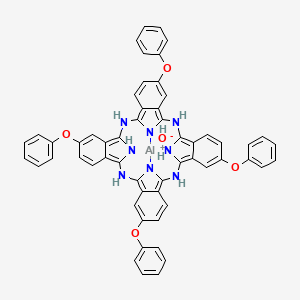
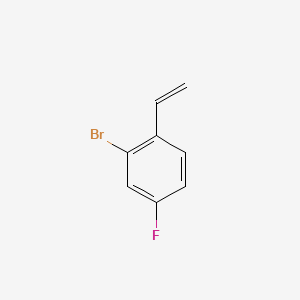
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)
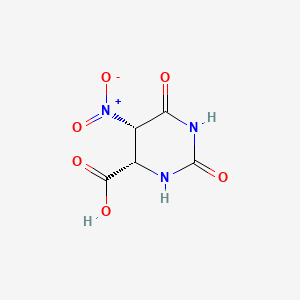
![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)
